N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an azepane sulfonyl group, an ethoxyphenyl group, and an oxazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the azepane sulfonyl intermediate: This involves the reaction of azepane with a sulfonyl chloride in the presence of a base to form the azepane sulfonyl chloride.
Coupling with phenyl derivatives: The azepane sulfonyl chloride is then reacted with 4-aminophenyl derivatives to form the N-[4-(azepane-1-sulfonyl)phenyl] intermediate.
Formation of the oxazole ring: The intermediate is then subjected to cyclization reactions to form the oxazole ring, typically using reagents such as phosphorus oxychloride (POCl3) or other cyclizing agents.
Introduction of the ethoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOEt in ethanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger signaling pathways that lead to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-CHLOROACETAMIDE: Similar structure but with a chloroacetamide group instead of the oxazole carboxamide moiety.
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the ethoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H27N3O5S |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H27N3O5S/c1-2-31-20-11-7-18(8-12-20)23-17-22(26-32-23)24(28)25-19-9-13-21(14-10-19)33(29,30)27-15-5-3-4-6-16-27/h7-14,17H,2-6,15-16H2,1H3,(H,25,28) |
InChI Key |
KBOGCCIAKQKCIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
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